molecular formula C6H5BrClNO3S2 B173106 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide CAS No. 160982-11-6

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

Cat. No. B173106
M. Wt: 318.6 g/mol
InChI Key: OZESFFKYLOCAOV-UHFFFAOYSA-N
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Patent
US05424448

Procedure details

A 50-L, 5-necked flask equipped with a mechanical stirrer and a thermometer was flushed with nitrogen overnight. Working under nitrogen, the flask was charged with 3-bromoacetyl-5-chloro-2-thiophenesulfonamide (4, 855 g, 2.68 mol) and t-butyl methyl ether (12.5 L). The stirred suspension was cooled to -40° C. using a dry-ice/2-propanol bath and (+)-β-chlorodiisopinocampheylborane (4.5 L of a 1.2M solution in t-butyl methyl ether, 5.4 mol, 2 eq) was added via a cannula over 30 minutes, causing the temperature to rise to -32° C. The reaction mixture was maintained between -25° to -20° C. for 3.5 hours, after which TLC analysis indicated complete reduction. The mixture was warmed to 0° C. and 1M aqueous sodium hydroxide (11 L) was added from an addition funnel over 10 minutes, causing the temperature to rise to 22° C. The biphasic mixture was stirred vigorously at ambient temperature for 2 hours, after which TLC analysis indicated complete cyclization. The phases were split and the dark aqueous layer was extracted with t-butyl methyl ether (3 L), acidified to pH 1 using concentrated hydrochloric acid, and extracted with ethyl acetate (2×4 L). The combined ethyl acetate extracts were washed with saturated aqueous sodium chloride (3 L), dried over sodium sulfate (1 kg), filtered, and concentrated to a volume of about 1 liter by rotary evaporation, at which point toluene (2 L) was added. As the remainder of the ethyl acetate was stripped, the product crystallized from toluene. It was collected by filtration, washed with toluene (2 L) and methylene chloride (2 L), and dried in air at ambient temperature to a constant weight of 498 grams (77%) of 5: mp 126°-127° C.; IR (KBr) 3550, 3230, 1430, 1410, 1320, 1170, 860, 720, 550, 470 cm-1 ; 1H NMR (DMSO-d6) δ8.18-8.11 (m, 1H), 7.19 (s, 1H), 5.8 (br, 1 H), 4.60-4.54 (m, 1 H), 3.68-3.55 (m, 1 H), 3.50-3.35 (m, 1 H); [α]25D -5.9° (c=1, CH3OH); Analysis for C6H6ClNO3S2 : Calcd: C, 30.06; H, 2.52; N, 5.84. Found: C, 30.14; H, 2.56; N, 5.80.
[Compound]
Name
50-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
855 g
Type
reactant
Reaction Step Two
Quantity
12.5 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:9]=[C:8]([Cl:10])[S:7][C:6]=1[S:11]([NH2:14])(=[O:13])=[O:12])=[O:4].B(Cl)([C@@H]1[C@@H](C)C2C(C)(C)C(C2)C1)[C@@H]1[C@@H](C)C2C(C)(C)C(C2)C1.[OH-].[Na+]>COC(C)(C)C>[CH2:2]1[NH:14][S:11](=[O:13])(=[O:12])[C:6]2[S:7][C:8]([Cl:10])=[CH:9][C:5]=2[CH:3]1[OH:4] |f:2.3|

Inputs

Step One
Name
50-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
855 g
Type
reactant
Smiles
BrCC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N
Name
Quantity
12.5 L
Type
solvent
Smiles
COC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([C@H]1CC2CC([C@@H]1C)C2(C)C)([C@H]3CC4CC([C@@H]3C)C4(C)C)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C
Step Four
Name
Quantity
11 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The biphasic mixture was stirred vigorously at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a thermometer was flushed with nitrogen overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to rise to -32° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained between -25° to -20° C. for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 0° C.
CUSTOM
Type
CUSTOM
Details
to rise to 22° C
CUSTOM
Type
CUSTOM
Details
The phases were split
EXTRACTION
Type
EXTRACTION
Details
the dark aqueous layer was extracted with t-butyl methyl ether (3 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×4 L)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with saturated aqueous sodium chloride (3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (1 kg)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of about 1 liter by rotary evaporation, at which point toluene (2 L)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the product crystallized from toluene
FILTRATION
Type
FILTRATION
Details
It was collected by filtration
WASH
Type
WASH
Details
washed with toluene (2 L) and methylene chloride (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in air at ambient temperature to a constant weight of 498 grams (77%) of 5

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05424448

Procedure details

A 50-L, 5-necked flask equipped with a mechanical stirrer and a thermometer was flushed with nitrogen overnight. Working under nitrogen, the flask was charged with 3-bromoacetyl-5-chloro-2-thiophenesulfonamide (4, 855 g, 2.68 mol) and t-butyl methyl ether (12.5 L). The stirred suspension was cooled to -40° C. using a dry-ice/2-propanol bath and (+)-β-chlorodiisopinocampheylborane (4.5 L of a 1.2M solution in t-butyl methyl ether, 5.4 mol, 2 eq) was added via a cannula over 30 minutes, causing the temperature to rise to -32° C. The reaction mixture was maintained between -25° to -20° C. for 3.5 hours, after which TLC analysis indicated complete reduction. The mixture was warmed to 0° C. and 1M aqueous sodium hydroxide (11 L) was added from an addition funnel over 10 minutes, causing the temperature to rise to 22° C. The biphasic mixture was stirred vigorously at ambient temperature for 2 hours, after which TLC analysis indicated complete cyclization. The phases were split and the dark aqueous layer was extracted with t-butyl methyl ether (3 L), acidified to pH 1 using concentrated hydrochloric acid, and extracted with ethyl acetate (2×4 L). The combined ethyl acetate extracts were washed with saturated aqueous sodium chloride (3 L), dried over sodium sulfate (1 kg), filtered, and concentrated to a volume of about 1 liter by rotary evaporation, at which point toluene (2 L) was added. As the remainder of the ethyl acetate was stripped, the product crystallized from toluene. It was collected by filtration, washed with toluene (2 L) and methylene chloride (2 L), and dried in air at ambient temperature to a constant weight of 498 grams (77%) of 5: mp 126°-127° C.; IR (KBr) 3550, 3230, 1430, 1410, 1320, 1170, 860, 720, 550, 470 cm-1 ; 1H NMR (DMSO-d6) δ8.18-8.11 (m, 1H), 7.19 (s, 1H), 5.8 (br, 1 H), 4.60-4.54 (m, 1 H), 3.68-3.55 (m, 1 H), 3.50-3.35 (m, 1 H); [α]25D -5.9° (c=1, CH3OH); Analysis for C6H6ClNO3S2 : Calcd: C, 30.06; H, 2.52; N, 5.84. Found: C, 30.14; H, 2.56; N, 5.80.
[Compound]
Name
50-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
855 g
Type
reactant
Reaction Step Two
Quantity
12.5 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:9]=[C:8]([Cl:10])[S:7][C:6]=1[S:11]([NH2:14])(=[O:13])=[O:12])=[O:4].B(Cl)([C@@H]1[C@@H](C)C2C(C)(C)C(C2)C1)[C@@H]1[C@@H](C)C2C(C)(C)C(C2)C1.[OH-].[Na+]>COC(C)(C)C>[CH2:2]1[NH:14][S:11](=[O:13])(=[O:12])[C:6]2[S:7][C:8]([Cl:10])=[CH:9][C:5]=2[CH:3]1[OH:4] |f:2.3|

Inputs

Step One
Name
50-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
855 g
Type
reactant
Smiles
BrCC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N
Name
Quantity
12.5 L
Type
solvent
Smiles
COC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([C@H]1CC2CC([C@@H]1C)C2(C)C)([C@H]3CC4CC([C@@H]3C)C4(C)C)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C
Step Four
Name
Quantity
11 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The biphasic mixture was stirred vigorously at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a thermometer was flushed with nitrogen overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to rise to -32° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained between -25° to -20° C. for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 0° C.
CUSTOM
Type
CUSTOM
Details
to rise to 22° C
CUSTOM
Type
CUSTOM
Details
The phases were split
EXTRACTION
Type
EXTRACTION
Details
the dark aqueous layer was extracted with t-butyl methyl ether (3 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×4 L)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with saturated aqueous sodium chloride (3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (1 kg)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of about 1 liter by rotary evaporation, at which point toluene (2 L)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the product crystallized from toluene
FILTRATION
Type
FILTRATION
Details
It was collected by filtration
WASH
Type
WASH
Details
washed with toluene (2 L) and methylene chloride (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in air at ambient temperature to a constant weight of 498 grams (77%) of 5

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.